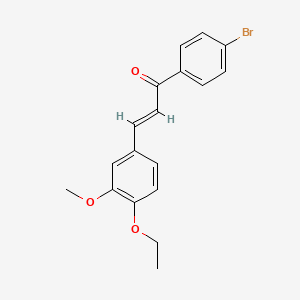

![molecular formula C12H11ClN4 B2690991 4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine CAS No. 18371-09-0](/img/structure/B2690991.png)

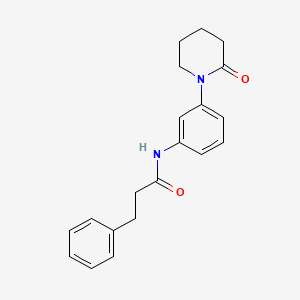

4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine, also known as 4-chloro-N-(3-aminophenyl)-benzenediazonium, is a synthetic diazeniumdiolate (NONOate) compound that can be used in a variety of scientific research applications. It is a nitrogen-containing organic compound with a molecular weight of 276.68 g/mol. It is a highly reactive compound that is used as a source of nitric oxide (NO), a signaling molecule with a wide range of physiological and biochemical effects. This compound has been used in various scientific research studies to investigate the role of nitric oxide in a variety of physiological and biochemical processes.

Scientific Research Applications

Antibacterial Applications

Azo compounds have been found to have antimicrobial activities . They have been screened in vitro towards Staphylococcus aureus strain NCTC 6571 and Candida Krusei . The results revealed that these azo dyes can be more effective than some antibiotics in the treatment of disseminated infection .

Nonlinear Optical Properties

Azo compounds have been studied for their nonlinear optical (NLO) properties . These properties make them useful in applications such as optical computing, optical phase conjugation, all-optical switching (AOS), holography, spatial dark soliton transmission, and optical power limiting .

Dye Manufacturing

Azo compounds are strongly colored and can be red, yellow, orange, blue, and sometimes green, based on the molecular structure of the molecules . This makes them extremely important as dyes and pigments .

Pharmaceutical Applications

Azo compounds have been reported for their pharmaceutical importance as antidiabetic, antineoplastic, antibacterial, and anticancer agents .

Epoxy Resin Curing

Azo compounds are also used as curing agents for epoxy resins .

Cement Accelerators

In addition to the above applications, azo compounds are used as accelerators in cement .

properties

IUPAC Name |

4-[(4-chlorophenyl)diazenyl]benzene-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4/c13-8-1-4-10(5-2-8)16-17-12-6-3-9(14)7-11(12)15/h1-7H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDDCOKSYXDDKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801037486 |

Source

|

| Record name | 4-[(4-Chlorophenyl)diazenyl]-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine | |

CAS RN |

18371-09-0 |

Source

|

| Record name | 4-[(4-Chlorophenyl)diazenyl]-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2690909.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy]acetamide](/img/structure/B2690912.png)

![Ethyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2690913.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2690915.png)

![2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2690923.png)

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethoxy)aniline](/img/structure/B2690925.png)

![2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B2690928.png)